

# A Researcher's Guide to the Mechanical Properties of Common Enteric Polymers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Polyvinyl acetate phthalate*

Cat. No.: *B3415722*

[Get Quote](#)

For drug development professionals, the selection of an appropriate enteric polymer is a critical decision that influences the stability, efficacy, and manufacturability of oral dosage forms. The mechanical properties of the polymer film—its strength, flexibility, and hardness—are paramount to ensure the integrity of the coating from production to administration, preventing premature drug release and ensuring targeted delivery. This guide provides a comparative overview of the key mechanical properties of widely used enteric polymers, supported by experimental data and standardized testing protocols.

The mechanical behavior of these polymers is not intrinsic but is profoundly influenced by formulation variables, particularly the type and concentration of plasticizers.<sup>[1][2][3]</sup> Plasticizers are added to decrease film brittleness and increase flexibility by lowering the polymer's glass transition temperature (Tg).<sup>[2][4]</sup> As will be shown, the addition of a plasticizer typically decreases tensile strength and Young's modulus while significantly increasing the elongation at break.<sup>[4][5]</sup> Therefore, the data presented should be interpreted as representative values, as final film properties will be unique to a specific formulation.

## Comparative Mechanical Properties

The following table summarizes key mechanical properties for common enteric polymers. It is important to note that values can vary significantly based on the formulation (e.g., plasticizer type and concentration), film preparation method, and environmental conditions during testing, such as humidity.<sup>[6]</sup>

| Polymer                           | Class                      | Tensile Strength (MPa) | Elongation at Break (%)                            | Young's Modulus (MPa) | Key Characteristics & Notes                                                                                                      |
|-----------------------------------|----------------------------|------------------------|----------------------------------------------------|-----------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Eudragit® L 100-55                | Methacrylic Acid Copolymer | 20.48 ± 2.87[7]        | Varies significantly with hydration/plasticization | 1489.67 ± 168.99[7]   | Forms flexible films. Mechanical properties are highly sensitive to plasticizers. [8]                                            |
| Eudragit® L 100                   | Methacrylic Acid Copolymer | 14.28 ± 3.70[7]        | Low without plasticizer                            | 1832.22 ± 199.05[7]   | Generally stiffer and more brittle than L 100-55.[9][10]                                                                         |
| Eudragit® S 100                   | Methacrylic Acid Copolymer | 19.50 ± 4.96[7]        | Low without plasticizer                            | 2107.13 ± 120.47[7]   | Exhibits higher tensile strength but reduced flexibility compared to L 100.[9][10]                                               |
| Cellulose Acetate Phthalate (CAP) | Cellulose Derivative       | 15 - 25                | 5 - 15                                             | 1300 - 1800           | Properties are highly dependent on the plasticizer. With 20% Triethyl Citrate (TEC), UTS is ~15 MPa and Elongation is ~12%. With |

|                                            |                      |                    |                                                                        |                    |                                                                                                                                                                                                             |
|--------------------------------------------|----------------------|--------------------|------------------------------------------------------------------------|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|                                            |                      |                    |                                                                        |                    | 20% Tributyl Citrate (TBC), UTS is ~17 MPa and Elongation is ~6%. <a href="#">[5]</a>                                                                                                                       |
| HPMCAS<br>(Hypromellose Acetate Succinate) | Cellulose Derivative | Data Not Available | Data Not Available                                                     | Data Not Available | A versatile polymer used in amorphous solid dispersions; its film properties are tailored with plasticizers for specific applications.                                                                      |
| Shellac                                    | Natural Resin        | Varies             | < 5% (unplasticized)<br>to > 100% (plasticized)<br><a href="#">[4]</a> | Varies             | A natural polymer that is inherently brittle. Plasticizers (e.g., PEGs, triethyl citrate) are essential to increase flexibility and reduce the elastic modulus. <a href="#">[4]</a><br><a href="#">[11]</a> |

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. All Eudragit® data is for unplasticized films.

# Experimental Protocols

The mechanical properties of thin polymer films are determined using standardized methodologies to ensure reproducibility and comparability of data.

## Tensile Properties (ASTM D882)

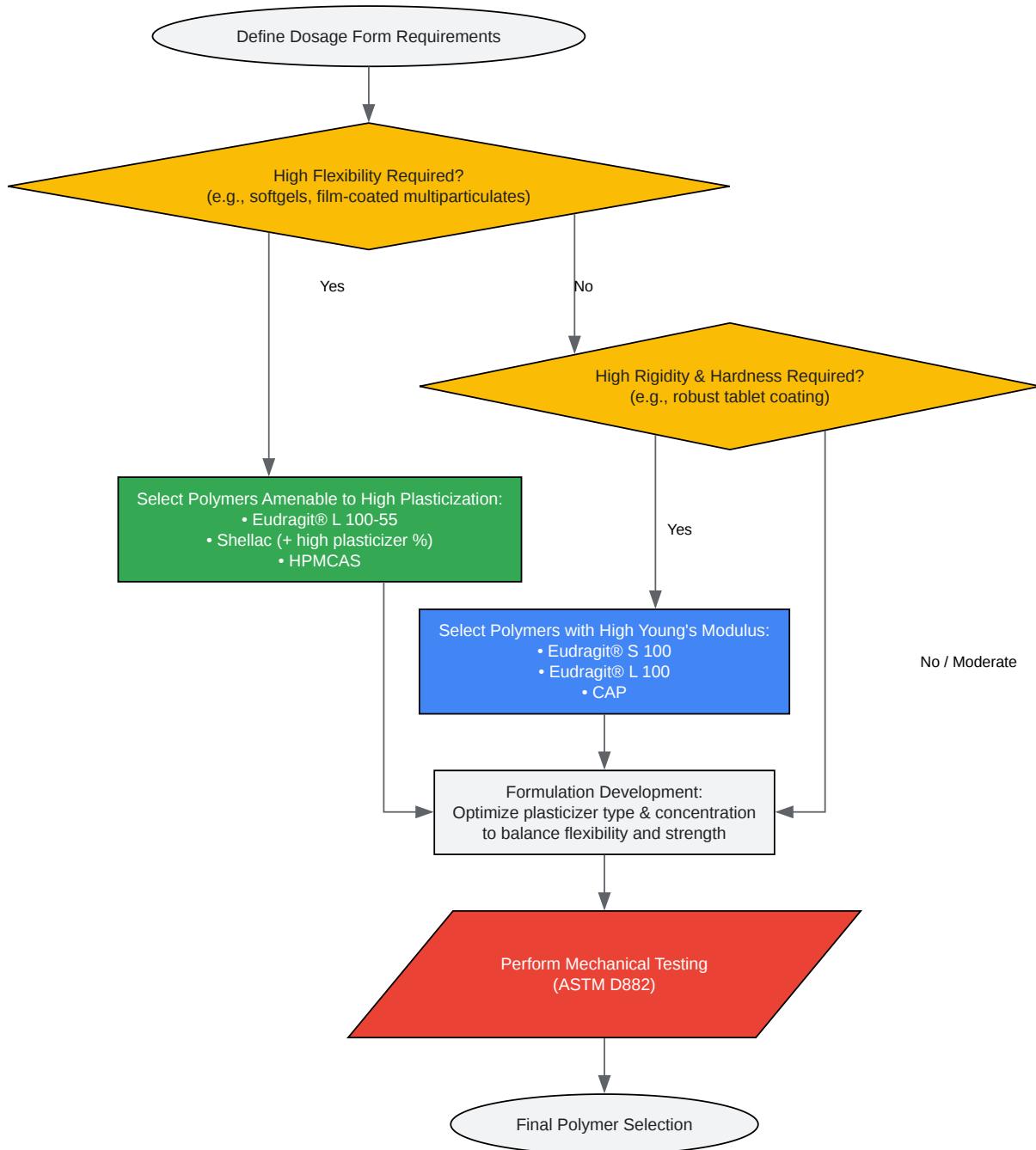
The tensile properties of enteric polymer films, such as Tensile Strength, Elongation at Break, and Young's Modulus, are most commonly determined according to the ASTM D882 standard test method.[12][13][14][15] This method is specifically designed for thin plastic sheeting and films less than 1.0 mm (0.04 in.) thick.[13][15]

Methodology:

- Specimen Preparation: Rectangular film specimens are cut to precise dimensions. The standard recommends a width between 5 mm and 25.4 mm.[13] If the material is suspected of being anisotropic, two sets of specimens are prepared, with their long axes parallel and perpendicular to the direction of anisotropy.[16]
- Conditioning: Specimens are conditioned under controlled temperature and humidity for a set period before testing to ensure equilibrium with the environment.
- Instrumentation: A universal testing machine (tensile tester) equipped with suitable grips and a load cell is used. Pneumatic grips with rubber-coated faces are often recommended to prevent specimen slippage and damage.[14]
- Testing Procedure: The specimen is mounted securely in the grips of the testing machine, ensuring proper alignment. The grips are then separated at a constant rate of speed until the specimen ruptures.[15]
- Data Acquisition: The force (load) applied and the corresponding extension (elongation) of the specimen are recorded throughout the test.
- Calculations:
  - Tensile Strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen.[13]

- Elongation at Break is the percentage increase in the original length of the specimen at the point of rupture.[12]
- Young's Modulus (Modulus of Elasticity) is a measure of the film's stiffness, calculated from the slope of the initial, linear portion of the stress-strain curve.[12][13]

## Hardness Testing


Hardness, a material's resistance to localized plastic deformation such as scratching or indentation, is another important mechanical property. For polymers, this is often measured using a durometer.

Methodology:

- Instrumentation: A durometer, an instrument with a calibrated spring-loaded indenter, is used. The Shore A and Shore D scales are most common for elastomers and plastics, respectively.
- Specimen Preparation: The test specimen should be flat and have a minimum thickness (typically 6 mm) to prevent the substrate from influencing the reading. Thinner films may be stacked to achieve the required thickness.
- Testing Procedure: The indenter of the durometer is pressed firmly against the specimen surface until the presser foot is in full contact.
- Data Acquisition: The hardness reading is taken immediately after firm contact is made. The value is read from the instrument's dial or digital display and is a dimensionless number on the Shore scale (e.g., 85 Shore A).

## Polymer Selection Workflow

The selection of an enteric polymer for a specific application often involves balancing the need for mechanical robustness with the desired dissolution profile. The following diagram illustrates a logical workflow for choosing a polymer based on the mechanical requirements of the final dosage form.



[Click to download full resolution via product page](#)

Caption: Logical workflow for enteric polymer selection based on mechanical needs.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Influence of plasticizers and drugs on the physical-mechanical properties of hydroxypropylcellulose films prepared by hot melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. polymer eudragit L-100: Topics by Science.gov [science.gov]
- 9. Mechanical and dissolution properties of Eudragit L100 and S100 films in buffer solutions | Journal of Applied Pharmaceutical Research [japtronline.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of salts and plasticizers on stability of shellac film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. testresources.net [testresources.net]
- 13. zwickroell.com [zwickroell.com]
- 14. ASTM D882 Thin Plastic Film Tensile Testing - ADMET [admet.com]
- 15. ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting - The ANSI Blog [blog.ansi.org]
- 16. wewontech.com [wewontech.com]
- To cite this document: BenchChem. [A Researcher's Guide to the Mechanical Properties of Common Enteric Polymers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3415722#comparing-mechanical-properties-of-different-enteric-polymers>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)